molecular formula C8H8ClN3O3S B8597998 5-Chloro-2-(hydroxymethyl)-1H-benzimidazole-6-sulfonamide CAS No. 89725-16-6

5-Chloro-2-(hydroxymethyl)-1H-benzimidazole-6-sulfonamide

Cat. No. B8597998
M. Wt: 261.69 g/mol
InChI Key: VRRUGHIYTFEGCB-UHFFFAOYSA-N
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Patent
US04420487

Procedure details

To 11.0 g of 2-amino-4-chloro-5-sulfamylaniline in 50 ml of 4 N hydrochloric acid was added 5.6 g of glycolic acid. After refluxing for 6 hours, the resulting solid was collected by filtration and then added with stirring to 200 ml of 38% ammonium hydroxide; the pink precipitate was then collected and suspended in water with stirring at 60° for 20 minutes. Recrystallization of the solid from methanol provided 3.0 g of colorless crystals, m.p. 247°-250°.
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
5.6 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:8]=[C:7]([Cl:9])[C:6]([S:10](=[O:13])(=[O:12])[NH2:11])=[CH:5][C:3]=1[NH2:4].[C:14](O)(=O)[CH2:15][OH:16]>Cl>[Cl:9][C:7]1[C:6]([S:10](=[O:12])(=[O:13])[NH2:11])=[CH:5][C:3]2[NH:4][C:14]([CH2:15][OH:16])=[N:1][C:2]=2[CH:8]=1

Inputs

Step One
Name
Quantity
11 g
Type
reactant
Smiles
NC1=C(N)C=C(C(=C1)Cl)S(N)(=O)=O
Name
Quantity
5.6 g
Type
reactant
Smiles
C(CO)(=O)O
Name
Quantity
50 mL
Type
solvent
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
with stirring to 200 ml of 38% ammonium hydroxide
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After refluxing for 6 hours
Duration
6 h
FILTRATION
Type
FILTRATION
Details
the resulting solid was collected by filtration
ADDITION
Type
ADDITION
Details
added
CUSTOM
Type
CUSTOM
Details
the pink precipitate was then collected
STIRRING
Type
STIRRING
Details
with stirring at 60° for 20 minutes
Duration
20 min
CUSTOM
Type
CUSTOM
Details
Recrystallization of the solid from methanol

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC2=C(NC(=N2)CO)C=C1S(N)(=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3 g
YIELD: CALCULATEDPERCENTYIELD 23.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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